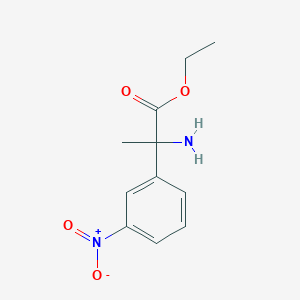

Ethyl 5-butyramido-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for Ethyl 5-butyramido-3-methylthiophene-2-carboxylate are not available, general strategies for synthesizing thiophene derivatives involve reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg . These methods involve condensation reactions between various compounds .Scientific Research Applications

Synthesis and Structural Studies

Synthesis in Dye Manufacturing : Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, a derivative of Ethyl 5-Butyramido-3-Methylthiophene-2-Carboxylate, is utilized in the synthesis of novel bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes exhibit unique solvatochromic behavior and tautomeric structures in various solvents, offering potential applications in the textile industry (Karcı & Karcı, 2012).

Organic Phosphine-Catalyzed Annulation : The compound acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This reaction demonstrates the compound's utility in organic synthesis, particularly in creating complex and functionalized molecular structures (Zhu, Lan, & Kwon, 2003).

Efficient Preparation Method : A safe and efficient method for preparing Ethyl 2-methylthiophene-3-carboxylate, closely related to this compound, has been developed. This new process offers operational simplicity and avoids the use of strong bases, highlighting its practicality for large-scale production (Kogami & Watanabe, 2011).

Bioactive Compound Synthesis : In synthesizing a series of new thieno[2,3-d]pyrimidines, the compound showed effectiveness in reacting with benzoylisothiocyanate, leading to ureido derivatives with potential inhibitory activities against plant growth and root development (Wang, Zheng, Liu, & Chen, 2010).

Advanced Applications

- Corrosion Inhibition : Novel pyranpyrazole derivatives, including this compound, have been identified as effective corrosion inhibitors for mild steel, useful in industrial processes. These compounds exhibit high efficiency and compatibility with metal surfaces, contributing to the longevity and maintenance of industrial equipment (Dohare, Ansari, Quraishi, & Obot, 2017).

Future Directions

properties

IUPAC Name |

ethyl 5-(butanoylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-4-6-9(14)13-10-7-8(3)11(17-10)12(15)16-5-2/h7H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWOGIRUBYNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(S1)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2661847.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)

methanone](/img/structure/B2661857.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)